1-(2-Chloroethyl)-3-methoxybenzene

Catalog No.
S3345063
CAS No.
73004-96-3
M.F
C9H11ClO
M. Wt
170.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Chloroethyl)-3-methoxybenzene

CAS Number

73004-96-3

Product Name

1-(2-Chloroethyl)-3-methoxybenzene

IUPAC Name

1-(2-chloroethyl)-3-methoxybenzene

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

InChI

InChI=1S/C9H11ClO/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7H,5-6H2,1H3

InChI Key

YGYPCEPMUOKONV-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CCCl

Canonical SMILES

COC1=CC=CC(=C1)CCCl

1-(2-Chloroethyl)-3-methoxybenzene has the molecular formula C9H11ClO and a molecular weight of 170.64 g/mol. It appears as a colorless to yellow liquid with a density of approximately 1.13 g/mL. The compound is sparingly soluble in water but readily dissolves in organic solvents such as methanol, ethanol, and dichloromethane . Its boiling point ranges from 125°C to 128°C under reduced pressure (13.0 mbar) and it has a flash point of 122°C .

The chemical structure features a methoxy group (-OCH₃) attached to a benzene ring, along with a chloroethyl group (-CH₂CH₂Cl), which contributes to its reactivity and biological activity .

  • Chlorine hazards: The chloroethyl group introduces potential concerns. Chlorine can react with water to form hydrochloric acid, which can be corrosive and irritating [].
  • Aromatic compound hazards: Aromatic hydrocarbons can have adverse health effects. Handle with appropriate personal protective equipment (PPE) in a well-ventilated area [].

Synthesis

-(2-Chloroethyl)-3-methoxybenzene can be synthesized through various methods, including:

  • Friedel-Crafts alkylation: This method involves reacting 3-methoxybenzene (anisole) with 2-chloroethanol in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). [Source: Kanojia et al., 1988]
  • Alkylation with chloroethyl chloride: This method involves reacting 3-methoxybenzene with chloroethyl chloride in the presence of a base, such as sodium hydroxide (NaOH). [Source: Ambeed 1-(1-Chloroethyl)-3-methoxybenzene product page, ]

Potential Applications

  • Intermediate in organic synthesis: The compound's reactive functional groups (chloroethyl and methoxy) could be useful for further chemical transformations, potentially leading to the synthesis of more complex molecules with desired properties.
  • Bioorganic chemistry: The combination of the aromatic ring, chloroethyl group, and methoxy group might be of interest for researchers studying interactions with biological systems. However, further research is needed to explore this possibility.
Typical of chlorinated compounds:

  • Nucleophilic Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom.
  • Elimination Reactions: Under certain conditions, this compound may undergo dehydrochlorination to yield alkenes .
  • Electrophilic Aromatic Substitution: The methoxy group can activate the aromatic ring for electrophilic substitution reactions, allowing further functionalization of the benzene ring.

The biological activity of 1-(2-Chloroethyl)-3-methoxybenzene is significant due to its potential mutagenic properties. It is classified as a compound that may cause genetic defects and serious eye irritation upon exposure . Studies have indicated that chlorinated aromatic compounds can exhibit cytotoxic effects and may influence cellular mechanisms related to cancer development .

Several methods exist for synthesizing 1-(2-Chloroethyl)-3-methoxybenzene:

  • Alkylation of Phenol: One common approach involves the alkylation of phenol derivatives with chloroethyl groups using base-catalyzed reactions.
  • Electrophilic Aromatic Substitution: The methoxy group can facilitate the introduction of the chloroethyl group onto the aromatic ring through electrophilic substitution reactions .
  • Chlorination Reactions: Starting from methoxybenzene, chlorination can be performed under controlled conditions to introduce the chloroethyl moiety.

1-(2-Chloroethyl)-3-methoxybenzene is utilized in various applications:

  • Intermediate in Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research Chemical: The compound is often used in research settings for studying reaction mechanisms involving chlorinated compounds.
  • Potential Anticancer Agent: Due to its biological activity, there is ongoing research into its potential use as an anticancer agent or in drug development .

Interaction studies involving 1-(2-Chloroethyl)-3-methoxybenzene often focus on its reactivity with biological molecules and other chemicals:

  • Reactivity with Nucleophiles: The chloroethyl group reacts readily with nucleophiles such as amines and thiols, which can lead to the formation of various derivatives.
  • Metabolic Studies: Research has been conducted on how this compound interacts with metabolic pathways within organisms, particularly regarding its potential mutagenicity and cytotoxicity .

Several compounds share structural similarities with 1-(2-Chloroethyl)-3-methoxybenzene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-(2-Chloroethyl)-4-methoxybenzeneC9H11ClOSimilar structure; different position of methoxy group
1-Chloro-3-fluorobenzeneC7H6ClFContains fluorine instead of methoxy; used in pharmaceuticals
1-(Chloromethyl)-3-methoxybenzeneC9H11ClOChloromethyl instead of chloroethyl; used as a reagent

These compounds exhibit varying degrees of biological activity and reactivity based on their functional groups and structural configurations.

Electronic and Steric Effects on Reactivity

The methoxy group, a strong electron-donating substituent, activates the benzene ring toward electrophilic attack by resonance donation, directing incoming electrophiles to the ortho and para positions relative to itself. In contrast, the 2-chloroethyl group exerts a mild electron-withdrawing inductive effect due to the electronegativity of chlorine, which slightly deactivates the ring. However, the chloroethyl group’s steric bulk and limited resonance capability render it a weaker director compared to the methoxy group. This interplay results in a dominant ortho/para-directing influence from the methoxy substituent, with minor modulation from the chloroethyl group’s electronic effects.

Table 1: Directing Effects of Substituents in 1-(2-Chloroethyl)-3-Methoxybenzene

SubstituentElectronic NatureDirecting EffectDominant Positions
Methoxy (-OCH₃)Strongly ActivatingOrtho/ParaC2, C4, C6
2-ChloroethylMildly DeactivatingWeak MetaC5

The reaction mechanism follows the classical two-step EAS pathway:

  • Electrophile Attack: The electrophile (e.g., NO₂⁺ in nitration) forms a σ-complex (Wheland intermediate) with the aromatic ring, stabilized by resonance delocalization of the positive charge.
  • Deprotonation: A base abstracts a proton from the σ-complex, restoring aromaticity and yielding the substituted product.

Kinetic studies of analogous systems demonstrate that the methoxy group accelerates the reaction rate by stabilizing the transition state through resonance, while the chloroethyl group introduces slight steric hindrance, marginally reducing reactivity.

Regioselectivity in Common EAS Reactions

In nitration, sulfonation, and Friedel-Crafts alkylation, the methoxy group directs electrophiles predominantly to the ortho (C4) and para (C6) positions. For example, nitration of 1-(2-chloroethyl)-3-methoxybenzene produces nitro derivatives at C4 (65%) and C6 (30%), with minimal substitution at C5 (5%) due to the chloroethyl group’s weak meta-directing influence.

Table 2: Product Distribution in Nitration of 1-(2-Chloroethyl)-3-Methoxybenzene

Position Relative to MethoxyYield (%)Electronic Influence
Ortho (C4)65Resonance activation
Para (C6)30Resonance activation
Meta (C5)5Inductive deactivation

Catalytic System Selection for Regioselective Outcomes

The choice of Lewis acid catalyst critically influences carbocation stability and regiochemical outcomes. Key findings include:

  • Aluminum Chloride (AlCl₃): Forms stable complexes with alkyl halides, generating secondary carbocations (e.g., from 2-chloroethyl chloride). This enhances electrophilicity and directs substitution to the para position relative to the methoxy group [1] [7].
  • Tin(IV) Chloride (SnCl₄): Demonstrates moderate activity, favoring meta substitution in sterically hindered systems (e.g., trimethylphenylsilane derivatives) [6].
  • Iron(III) Chloride (FeCl₃): Less effective for secondary alkyl halides due to weaker carbocation stabilization, leading to mixed regioisomers [1].

Table 1: Catalyst Impact on Regioselectivity

CatalystPreferred PositionYield (%)Key Mechanism
Aluminum ChloridePara78–85Carbocation stabilization
Tin(IV) ChlorideMeta60–68Moderate electrophile activation
Iron(III) ChlorideMixed45–55Weak complexation

Solvent Effects on Reaction Kinetics

Solvent polarity and coordination ability modulate reaction rates:

  • Dichloromethane: Non-coordinating solvent preserves carbocation integrity, accelerating alkylation (reaction completion in 2–4 hours) [6].
  • Nitrobenzene: Polar aprotic solvent stabilizes transition states via dipole interactions, but may prolong reaction times due to viscosity [1].
  • Toluene: Non-polar medium reduces side reactions (e.g., polyalkylation) but requires elevated temperatures (80–100°C) [7].

Table 2: Solvent Performance Comparison

SolventPolarity IndexReaction Time (h)Byproduct Formation
Dichloromethane3.12–4Low
Nitrobenzene4.46–8Moderate
Toluene2.48–12High

Nucleophilic Displacement Approaches

Williamson Ether Synthesis Modifications

This method constructs the ether linkage via nucleophilic substitution between 3-methoxyphenoxide and 2-chloroethyl halides:

  • Base Selection: Sodium hydride (NaH) generates phenoxide ions efficiently, while silver oxide (Ag₂O) enables direct reaction with alcohols, avoiding intermediate isolation [3].
  • Alkyl Halide Reactivity: Primary halides (e.g., 2-chloroethyl bromide) outperform bulky analogs, minimizing elimination (e.g., 85% yield with Ag₂O vs. 70% with NaH) [3].

Table 3: Williamson Synthesis Conditions

BaseTemperature (°C)Yield (%)Purity (%)
Sodium Hydride2570–7592
Silver Oxide4080–8598

Phase-Transfer Catalysis Implementations

Phase-transfer catalysts (PTCs) enhance interfacial reactivity in biphasic systems:

  • Catalyst Types: Tetrabutylammonium bromide (TBAB) shuttles phenoxide ions into the organic phase, achieving 90% conversion in 1 hour [4].
  • Solvent Systems: Dichloroethane-water mixtures optimize mass transfer, reducing side reactions (e.g., hydrolysis of 2-chloroethyl chloride) [4].

Table 4: PTC Efficiency Metrics

CatalystReaction Time (h)Conversion (%)
Tetrabutylammonium Bromide1.090
Cetyltrimethylammonium Bromide1.582
No Catalyst6.030

The dehydrohalogenation of 1-(2-Chloroethyl)-3-methoxybenzene proceeds through a four-center transition state mechanism characterized by concerted elimination of hydrogen chloride [1]. Quantum chemical calculations using density functional theory methods have revealed the detailed geometric and electronic structure of the transition state for this elimination process [2] [3].

The transition state geometry exhibits significant structural changes compared to the reactant molecule [1]. The carbon-chlorine bond length increases from 1.76 Å in the reactant to 2.13 Å in the transition state, indicating substantial bond weakening during the elimination process [4]. Simultaneously, the carbon-hydrogen bond that participates in the elimination reaction elongates from 1.09 Å to 1.21 Å, while the forming hydrogen-chlorine bond distance decreases to 1.45 Å [4] [5].

Table 1: Transition State Geometries for Hydrogen Chloride Elimination from 1-(2-Chloroethyl)-3-methoxybenzene

Geometric ParameterReactantTransition StateProduct
Carbon-Chlorine bond length (Å)1.762.13N/A
Carbon-Hydrogen bond length (Å)1.091.21N/A
Hydrogen-Chlorine distance (Å)3.851.451.27
Carbon-Carbon bond length (Å)1.541.421.34
Dihedral angle Carbon-Carbon-Carbon-Chlorine (°)180.0165.2N/A
Imaginary frequency (cm⁻¹)N/A-1089N/A

The dihedral angle between the carbon-carbon-carbon-chlorine atoms decreases from 180.0° to 165.2° in the transition state, reflecting the geometric requirements for optimal orbital overlap during the elimination process [6] [7]. The carbon-carbon bond that will form the double bond in the product shows significant shortening from 1.54 Å to 1.42 Å, approaching the final product bond length of 1.34 Å [4].

Vibrational frequency analysis confirms the nature of the transition state through the presence of a single imaginary frequency at -1089 cm⁻¹ [8] [4]. This imaginary frequency corresponds to the reaction coordinate involving simultaneous carbon-hydrogen bond breaking, carbon-chlorine bond breaking, and carbon-carbon double bond formation [2]. Intrinsic reaction coordinate calculations demonstrate the concerted nature of the elimination, with all bond-making and bond-breaking processes occurring synchronously [7].

Natural bond orbital analysis reveals the electronic redistribution during the transition state formation [9]. The electron density shifts from the breaking carbon-hydrogen and carbon-chlorine bonds toward the forming carbon-carbon pi bond and the departing hydrogen chloride molecule [10]. Frontier molecular orbital analysis indicates that the highest occupied molecular orbital of the beta-hydrogen participates in orbital overlap with the lowest unoccupied molecular orbital of the carbon-chlorine bond, facilitating the elimination process [6] [11].

Substituent Electronic Effects on Activation Barriers

The methoxy substituent at the meta position significantly influences the activation barriers for dehydrohalogenation through both inductive and resonance effects [12] [13]. Computational studies have quantified these electronic effects by comparing activation energies across different substitution patterns and electronic environments [14] [15].

The meta-methoxy substituent exhibits primarily inductive electron withdrawal due to its positioning, which cannot engage in direct resonance with the reaction center [16] [17]. This inductive effect results in an activation energy of 246.7 kilojoules per mole for the meta-substituted compound, representing a moderate increase compared to electron-donating positions [1]. The electronic nature of the methoxy group creates a complex interplay between its oxygen lone pairs and the aromatic system [18] [12].

Table 2: Electronic Effects of Methoxy Substituent on Activation Barriers

Substituent PositionSubstituentActivation Energy (kJ/mol)Pre-exponential Factor (s⁻¹)Hammett σ constantElectronic Effect
Ortho3-methoxy232.61.20×10¹³-0.268Resonance donation
Meta3-methoxy246.78.50×10¹²0.115Inductive withdrawal
Para4-methoxy240.79.80×10¹²-0.170Resonance donation

Hammett correlation analysis demonstrates the relationship between substituent electronic properties and activation barriers [14] [13]. The meta-methoxy group exhibits a positive Hammett sigma constant of 0.115, indicating net electron withdrawal despite the presence of electron-donating oxygen lone pairs [19]. This contrasts with ortho and para positions where resonance donation can occur, resulting in negative sigma values of -0.268 and -0.170, respectively [20] [17].

The pre-exponential factor for the meta-substituted compound is 8.50×10¹² s⁻¹, which is lower than the ortho isomer but comparable to the para isomer [1]. This suggests that the entropy of activation is influenced by the electronic effects of the substituent, with electron-withdrawing groups generally leading to more restrictive transition states [21] [22].

Molecular orbital calculations reveal that the meta-methoxy substituent affects the electron density distribution in the aromatic ring without direct conjugation with the reaction center [10] [9]. The inductive withdrawal of electron density through the sigma framework increases the electrophilicity of the carbon bearing the chloroethyl group, thereby raising the activation barrier for elimination [16] [23]. Natural population analysis shows a decrease in electron density at the reaction center carbon by approximately 0.08 electrons compared to the unsubstituted compound [9].

Comparative Kinetics with Ortho/Meta/Para Isomers

Systematic kinetic studies of ortho, meta, and para isomers of 1-(2-chloroethyl)methoxybenzene reveal significant positional effects on elimination rates [1] [20]. The relative positioning of the methoxy substituent creates distinct electronic environments that profoundly influence the dehydrohalogenation kinetics [17] [19].

The ortho-substituted isomer exhibits the highest elimination rate with a rate constant of 2.85×10⁻⁴ s⁻¹ at 773 Kelvin, representing an 8.88-fold enhancement compared to the unsubstituted compound [1]. This acceleration results from neighboring group participation and favorable steric interactions that stabilize the transition state [1] [6]. The ortho-methoxy group can participate in intramolecular hydrogen bonding and provide anchimeric assistance during the elimination process [21].

Table 3: Comparative Kinetic Parameters for Ortho/Meta/Para Isomers

CompoundTemperature (K)Rate constant (s⁻¹)Relative RateΔH‡ (kJ/mol)ΔS‡ (J/mol·K)
1-(2-Chloroethyl)-2-methoxybenzene (ortho)7732.85×10⁻⁴8.88232.645.2
1-(2-Chloroethyl)-3-methoxybenzene (meta)7731.42×10⁻⁴4.42246.738.7
1-(2-Chloroethyl)-4-methoxybenzene (para)7731.96×10⁻⁴6.11240.742.1
1-(2-Chloroethyl)benzene (unsubstituted)7733.21×10⁻⁵1.00252.335.8

The para-substituted isomer demonstrates intermediate kinetic behavior with a rate constant of 1.96×10⁻⁴ s⁻¹, corresponding to a 6.11-fold rate enhancement [20] [19]. The para-methoxy group provides resonance stabilization to the developing positive charge in the transition state while being sufficiently distant to avoid steric hindrance [17] [13]. The activation enthalpy of 240.7 kilojoules per mole reflects the balance between electronic stabilization and geometric constraints [19].

The meta-substituted compound exhibits a rate constant of 1.42×10⁻⁴ s⁻¹, representing a 4.42-fold increase over the unsubstituted reference [1]. This moderate enhancement occurs despite the inductive electron withdrawal because the methoxy oxygen can still provide some degree of through-space stabilization of the transition state [16] [24]. The activation enthalpy of 246.7 kilojoules per mole is the highest among the methoxy-substituted isomers, consistent with the predominant inductive withdrawal effect [13].

Table 4: Temperature Dependence of Dehydrohalogenation Rate Constants

Temperature (K)Rate constant (s⁻¹)ln(k)1/T (K⁻¹)
7234.23×10⁻⁵-10.070.001383
7488.67×10⁻⁵-9.350.001337
7731.42×10⁻⁴-8.860.001294
7982.76×10⁻⁴-8.190.001253
8234.95×10⁻⁴-7.610.001215

Arrhenius analysis of the temperature dependence reveals linear behavior across the temperature range studied, with correlation coefficients exceeding 0.995 for all isomers [25] [22]. The entropy of activation values follow the order ortho > para > meta > unsubstituted, indicating that substituent effects influence both enthalpic and entropic contributions to the reaction barrier [21] [22]. The ortho isomer shows the most positive entropy of activation at 45.2 joules per mole per kelvin, suggesting greater freedom of motion in the transition state due to neighboring group effects [1].

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1-(2-Chloroethyl)-3-methoxybenzene

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Last modified: 04-14-2024

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